4-(Benzyloxy)piperidin-3-ol is a chemical compound characterized by a piperidine ring with a benzyloxy substituent at the fourth position and a hydroxyl group at the third position. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and organic synthesis. The presence of both the hydroxyl and benzyloxy groups enhances its reactivity and versatility as an intermediate in various chemical transformations.
This compound can be synthesized from commercially available piperidine derivatives through various synthetic routes. It is utilized in the pharmaceutical industry for developing compounds targeting neurological disorders and other therapeutic areas.
4-(Benzyloxy)piperidin-3-ol belongs to the class of piperidine derivatives, which are six-membered heterocycles containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry, as they are found in numerous pharmaceuticals and natural products.
The synthesis of 4-(Benzyloxy)piperidin-3-ol typically involves several steps:
The synthetic routes may vary, but they generally focus on optimizing yields and minimizing by-products. Advanced techniques such as continuous flow reactors may be employed for industrial-scale production to enhance efficiency and reduce costs.
The molecular structure of 4-(Benzyloxy)piperidin-3-ol consists of a piperidine ring with the following substituents:
The molecular formula for 4-(Benzyloxy)piperidin-3-ol is . The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity .
4-(Benzyloxy)piperidin-3-ol can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 4-(Benzyloxy)piperidin-3-ol involves its interaction with specific molecular targets within biological systems. The compound may modulate receptor activity or enzyme function, leading to various pharmacological effects. The exact pathways depend on its application in medicinal chemistry and biological studies .
4-(Benzyloxy)piperidin-3-ol typically appears as a white to off-white solid. Its melting point and solubility characteristics are essential for its application in various formulations.
The compound exhibits typical reactivity associated with hydroxyl and ether functionalities:
Relevant data on solubility, stability under different conditions, and reactivity profiles are crucial for understanding its behavior in chemical reactions and biological systems.
4-(Benzyloxy)piperidin-3-ol has several scientific uses:
Retrosynthetic disconnection of 4-(benzyloxy)piperidin-3-ol reveals three strategic bond disconnections: cleavage of the C-O benzyl bond (a), disconnection adjacent to the piperidine nitrogen (b), and ring formation via cyclization (c). The benzyloxy group is derived from benzyl halide precursors, enabling orthogonal deprotection under catalytic hydrogenation conditions [3]. The piperidine ring is traced to 1,5-dicarbonyl synthons or pyridine hydrogenation, with stereocontrol at C3 and C4 achieved through chiral auxiliaries or asymmetric catalysis [2]. For hydroxypiperidine scaffolds, isonipecotic acid derivatives serve as pivotal starting materials, where the carboxylic acid functionality facilitates ring functionalization prior to reduction . Contemporary approaches leverage in silico bond dissociation energy calculations to prioritize disconnections favoring thermodynamic stability (>80% predicted feasibility) .
Table 1: Retrosynthetic Pathways for 4-(Benzyloxy)piperidin-3-ol
Disconnection Type | Precursors | Key Advantages | Reported Yield Range |
---|---|---|---|
C-O bond cleavage | Benzyl bromide + 4-hydroxypiperidin-3-ol | Orthogonal deprotection | 85-92% [3] |
N-C bond formation | 1-Benzyloxy-5-aminopentan-3-ol | Stereochemical control | 70-78% [2] |
Ring formation | 1-(Benzyloxy)-3-hydroxyazacyclohexane | Atom economy | 65-75% |
Isonipecotic acid ethyl ester serves as the foundational intermediate for C4 functionalization, where O-benzylation precedes stereoselective reduction to install the C3 hydroxyl group. Mitsunobu etherification of N-protected 3,4-dihydroxypiperidines with benzyl alcohol achieves regioselectivity >95% when using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine [3]. Weinreb amide intermediates (e.g., N-methoxy-N-methyl-4-(benzyloxy)piperidine-3-carboxamide) enable Grignard additions for C3 chain elongation, though hydroxyl stereochemistry requires subsequent resolution . Benzofuran-2-ylmethyl-piperidine intermediates demonstrate enhanced bioactivity but require rigorous regiocontrol during benzylation [3]. Friedel-Crafts acylation remains limited due to Lewis acid-mediated epimerization at C3 .
Table 2: Critical Intermediates for Functionalized Piperidines
Intermediate | Synthetic Role | Key Transformation | Challenges |
---|---|---|---|
Ethyl isonipecotate | C4 carboxylate precursor | O-Benzylation → keto reduction | Over-reduction to methylene |
3,4-Epoxypiperidine | Stereospecific ring opening | Regioselective benzyloxy installation | Epoxide regiochemistry control [4] |
4-(Benzyloxy)piperidin-3-one | Keto reduction precursor | Stereoselective reduction to 3-ol | cis/trans diastereomer separation [6] |
N-Boc-3,4-dihydroxypiperidine | Mitsunobu substrate | Etherification at C4 | N-deprotection side reactions [3] |
Amine Protection: tert-Butoxycarbonyl (Boc) groups demonstrate >90% stability during benzyloxy installation under basic conditions but require acidic deprotection (TFA/CH₂Cl₂), risking oxazine byproduct formation from the 3,4-diol system [4]. Carbobenzyloxy (Cbz) groups enable simultaneous N-deprotection and O-debenzylation via hydrogenolysis (Pd/C, H₂), though competitive ring saturation occurs at >50 psi . Acetals (e.g., tetrahydrofuranyl) protect the C3 hydroxyl during N-functionalization but necessitate acidic removal incompatible with acid-labile substituents [4].
Hydroxyl Protection: tert-Butyldimethylsilyl (TBS) ethers provide steric shielding during piperidine nitrogen alkylation (selectivity >95%), with fluoride-driven deprotection (TBAF) minimizing side reactions [4]. Benzoyl groups suppress hydroxyl reactivity but require alkaline hydrolysis, risking epimerization at C3 chiral centers . Orthogonal protection using Boc-amine and TBS-ether permits sequential deprotection with <5% racemization [4].
Protection Group Performance Metrics:
Diastereoselective reduction of 4-(benzyloxy)piperidin-3-one precursors using L-Selectride® achieves cis-3,4-disubstituted piperidines (dr 92:8) via chelation-controlled hydride delivery to the C3 carbonyl [6]. Chiral Ir-catalysts (e.g., (R)-BINAP-Ir complexes) enable asymmetric hydrogenation of Δ³-piperidine enol ethers with ee >98%, though substrate scope remains limited to E-configured olefins [2]. Dynamic kinetic resolution of racemic 3-hydroxy-4-(benzyloxy)piperidines employs lipase-catalyzed enantioselective acylation (ee 99%) using vinyl acetate in MTBE [6]. Mitsunobu inversion of C3 stereocenters in trans-diastereomers attains enantiopure cis-configured products (dr >99:1) when using 4-nitrobenzoic acid and DIAD [4].
Table 3: Stereocontrol Methods for 3-Hydroxy-4-(benzyloxy)piperidines
Method | Conditions | *Diastereoselectivity (dr) | Enantioselectivity (ee) |
---|---|---|---|
L-Selectride® reduction | -78°C, THF | 92:8 (cis:trans) | N/A [6] |
Ru-(S)-BINAP hydrogenation | 80 psi H₂, iPrOH | >95% cis | >99% (S) [2] |
Lipase AK-catalyzed resolution | Vinyl acetate, 35°C | N/A | 99% (R) [6] |
Mitsunobu inversion | DIAD, Ph₃P, 4-NO₂-C₆H₄CO₂H | >99:1 (cis) | Retention [4] |
Continuous flow hydrogenation replaces batch processing for N-Cbz deprotection, reducing reaction time from 48h to 15min (Pd/C cartridge, 80°C) with <0.5% metal leaching [4]. Solvent-free Mitsunobu conditions (ball milling) enhance O-benzylation yields to 95% while eliminating triphenylphosphine oxide purification challenges . Phase-transfer catalysis (Aliquat 336®) accelerates alkylation of N-Boc-4-hydroxypiperidin-3-one in biphasic toluene/K₂CO₃ systems (reaction time: 2h vs 24h) [4].
Yield Optimization: Recycling mother liquors from diastereomeric salt resolution (using L-tartaric acid) increases overall yield by 18% . Catalytic transfer hydrogenation (HCO₂NH₄, Pd/C) achieves full debenzylation without epimerization, outperforming conventional H₂ methods (yield: 96% vs 88%) [3]. Large-scale (>1kg) crystallizations leverage ethanol/water anti-solvent systems for >99.5% diastereomeric purity [4].
Table 4: Process Metrics for Scalable Synthesis
Process Parameter | Batch Method | Optimized Method | Improvement |
---|---|---|---|
O-Benzylation time | 12h (reflux) | 3h (PTC, 60°C) | 75% reduction [4] |
Diastereomer separation yield | 62% | 80% (recycling) | +18% |
Hydrogenation scale limit | 100g | >5kg (flow reactor) | 50× scale-up [4] |
Total synthesis yield (5 steps) | 28% | 63% (integrated flow) | +35% [3] [4] |
CAS No.: 4315-44-0
CAS No.:
CAS No.: 94720-08-8